molecular formula C12H12Cl3NO B14776979 Piperidin-1-yl(2,4,6-trichlorophenyl)methanone

Piperidin-1-yl(2,4,6-trichlorophenyl)methanone

Cat. No.: B14776979
M. Wt: 292.6 g/mol
InChI Key: JSLNXJIMNYWZIA-UHFFFAOYSA-N
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Description

Piperidin-1-yl(2,4,6-trichlorophenyl)methanone is a chemical compound characterized by the presence of a piperidine ring attached to a 2,4,6-trichlorophenyl group via a methanone linkage. This compound is notable for its unique structure, which combines the properties of both piperidine and trichlorophenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-1-yl(2,4,6-trichlorophenyl)methanone typically involves the reaction of piperidine with 2,4,6-trichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-yl(2,4,6-trichlorophenyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trichlorophenyl group.

    Oxidation and Reduction: The piperidine ring can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

    Hydrolysis: The methanone linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of chlorine atoms with other nucleophiles, while oxidation and reduction can modify the piperidine ring.

Scientific Research Applications

Piperidin-1-yl(2,4,6-trichlorophenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Piperidin-1-yl(2,4,6-trichlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Piperidin-1-yl(2,4-dichlorophenyl)methanone
  • Piperidin-1-yl(2,6-dichlorophenyl)methanone
  • Piperidin-1-yl(3,4,5-trichlorophenyl)methanone

Uniqueness

Piperidin-1-yl(2,4,6-trichlorophenyl)methanone is unique due to the specific arrangement of chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure can result in different interactions with molecular targets compared to similar compounds.

Properties

Molecular Formula

C12H12Cl3NO

Molecular Weight

292.6 g/mol

IUPAC Name

piperidin-1-yl-(2,4,6-trichlorophenyl)methanone

InChI

InChI=1S/C12H12Cl3NO/c13-8-6-9(14)11(10(15)7-8)12(17)16-4-2-1-3-5-16/h6-7H,1-5H2

InChI Key

JSLNXJIMNYWZIA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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